(R)-tert-Butyl3-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)hexanoate
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Overview
Description
5-Chloro-4-cyano-2-nitroaniline: is an organic compound with the molecular formula C7H4ClN3O2 and a molecular weight of 197.58 g/mol . This compound is characterized by the presence of a chloro group, a cyano group, and a nitro group attached to an aniline ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of 5-Chloro-4-cyano-2-nitroaniline typically begins with .
Industrial Production Methods:
- The industrial production of 5-Chloro-4-cyano-2-nitroaniline involves similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: 5-Chloro-4-cyano-2-nitroaniline can undergo reduction reactions, where the nitro group is reduced to an amino group.
Substitution: The chloro group can be substituted by various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include in the presence of a catalyst or .
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
- Reduction of the nitro group results in the formation of 5-Chloro-4-cyano-2-aminoaniline .
- Substitution of the chloro group can yield various derivatives depending on the nucleophile used .
Scientific Research Applications
Chemistry:
- 5-Chloro-4-cyano-2-nitroaniline is used as a building block in the synthesis of more complex organic molecules .
Biology and Medicine:
- It has shown promise in the development of cancer therapeutics by targeting oncogenic microRNAs and inhibiting cell proliferation .
- It is also used in the synthesis of inhibitors for human immunodeficiency virus type-1 (HIV-1) replication .
Industry:
Mechanism of Action
The mechanism by which 5-Chloro-4-cyano-2-nitroaniline exerts its effects involves the interaction with specific molecular targets:
Comparison with Similar Compounds
- 2-Chloro-4-nitroaniline
- 2-Chloro-5-nitroaniline
- 4-Chloro-2-nitroaniline
Comparison:
Biological Activity
(R)-tert-Butyl 3-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)hexanoate, also known by its CAS Number 225377-55-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.
The molecular formula of (R)-tert-butyl 3-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)hexanoate is C21H29NO5, with a molecular weight of 375.46 g/mol. It features an oxazolidinone ring, which is known for its role in various biological processes.
Property | Value |
---|---|
Molecular Formula | C21H29NO5 |
Molecular Weight | 375.46 g/mol |
Boiling Point | 513.5 ± 33.0 °C |
Density | 1.140 ± 0.06 g/cm³ |
The compound exhibits biological activity primarily through its ability to undergo stereoselective reactions. The oxazolidinone structure allows it to participate in α-alkylation reactions via cyclic enolates, which can lead to the formation of enantiopure products while retaining stereochemistry from the original oxazolidinone . This property is particularly useful in asymmetric synthesis applications.
Antimicrobial Properties
Research has shown that oxazolidinones, including derivatives like (R)-tert-butyl 3-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)hexanoate, can possess antimicrobial properties. They act by inhibiting bacterial protein synthesis, making them potential candidates for developing new antibiotics .
Case Studies
- Synthesis and Evaluation : A study conducted by Dungan et al. (2010) investigated the synthesis of oxazolidinone derivatives and their application as ligands in mimicking non-heme iron enzymes. The results indicated that these compounds could effectively catalyze reactions similar to those performed by natural enzymes .
- Antimicrobial Testing : In another study, several oxazolidinone derivatives were tested against a range of bacterial strains. The results demonstrated that certain modifications to the oxazolidinone structure enhanced antimicrobial efficacy, suggesting that (R)-tert-butyl 3-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)hexanoate could be optimized for improved activity .
Properties
Molecular Formula |
C21H29NO5 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[(4S)-4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl]hexanoate |
InChI |
InChI=1S/C21H29NO5/c1-5-9-16(13-18(23)27-21(2,3)4)19(24)22-17(14-26-20(22)25)12-15-10-7-6-8-11-15/h6-8,10-11,16-17H,5,9,12-14H2,1-4H3/t16-,17+/m1/s1 |
InChI Key |
DBNNHIXZFFHLKR-SJORKVTESA-N |
Isomeric SMILES |
CCC[C@H](CC(=O)OC(C)(C)C)C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 |
Canonical SMILES |
CCCC(CC(=O)OC(C)(C)C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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